Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester

Selectin Inhibition Multivalent Ligands Carbohydrate-Protein Interactions

Polydisperse PEG crosslinkers generate heterogeneous bioconjugates, obscuring SAR and compromising ADC reproducibility. This monodisperse, heptaoxa (PEG7) NHS ester crosslinker (CAS 211746-85-9) solves this with precisely defined ~20-30 Å spacing. • Validated: 4.9× enhancement in bivalent sLex E-selectin inhibition vs. monomer • Aqueous-soluble (XLogP3 = -2.7): conjugate in physiological buffers, no denaturing co-solvents required • Batch-to-batch consistency for rigorous PROTAC SAR and ADC development

Molecular Formula C24H36N2O15
Molecular Weight 592.5 g/mol
CAS No. 211746-85-9
Cat. No. B029907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester
CAS211746-85-9
Synonyms3,6,9,12,15,18,21-Heptaoxatricosanedioic Acid 1,23-Bis(2,5-dioxo-1-pyrrolidinyl) Ester;  1,1’-[(1,23-Dioxo-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diyl)bis_x000B_(oxy)]bis-2,5-pyrrolidinedione; 
Molecular FormulaC24H36N2O15
Molecular Weight592.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C24H36N2O15/c27-19-1-2-20(28)25(19)40-23(31)17-38-15-13-36-11-9-34-7-5-33-6-8-35-10-12-37-14-16-39-18-24(32)41-26-21(29)3-4-22(26)30/h1-18H2
InChIKeyCMTBMPFLQYQNDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptaoxa Bis-NHS Ester: Defined PEG Crosslinker Overview


Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester (CAS 211746-85-9) is a homobifunctional, amine-reactive crosslinker featuring a discrete polyethylene glycol (PEG) spacer of precisely seven ethylene oxide units (heptaoxa) terminated by two N-hydroxysuccinimide (NHS) ester groups . This molecular architecture enables the covalent conjugation of primary amine-containing biomolecules—such as proteins, peptides, and amino-modified oligonucleotides—via stable amide bonds, while the hydrophilic PEG spacer imparts enhanced aqueous solubility and reduced non-specific interactions compared to alkyl-chain crosslinkers . The compound's well-defined chain length (approximately 20-30 Å extended) positions it as a critical tool in applications requiring controlled spatial separation between conjugated entities, including the construction of multivalent ligands, PROTACs, and antibody-drug conjugates (ADCs) .

1
Defined-length bioconjugation
Monodisperse PEG7 spacer supports reproducible crosslinking of primary amines in multivalent ligand, PROTAC, and ADC workflows.
2
Aqueous buffer compatibility
Hydrophilic PEG backbone eliminates need for organic co-solvents, preserving sensitive protein conformation during conjugation.
3
SAR-driven procurement
Precise spacer length (~20–30 Å extended) enables systematic structure-activity relationship studies without polydispersity confounding.

Heptaoxa Bis-NHS Ester: Why Generic Substitution Fails


Substituting Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester with a seemingly similar homobifunctional PEG-NHS ester of a different chain length—or with a polydisperse PEG alternative—introduces significant and often unquantified variability in conjugate geometry, solubility, and biological activity. The discrete heptaoxa (7-unit) spacer length is not arbitrary; it directly dictates the distance between crosslinked amines, which is a critical parameter in applications where multivalent binding avidity or ternary complex formation (e.g., PROTACs) depends on precise spatial orientation [1]. Using a shorter spacer (e.g., Bis-PEG5-NHS) can sterically hinder conjugation or prevent simultaneous engagement of two binding sites, while a longer spacer (e.g., Bis-PEG9-NHS) may introduce excessive conformational flexibility that reduces the effective local concentration of a binding epitope, thereby diminishing potency . Furthermore, polydisperse PEG-based reagents create heterogeneous conjugate populations with unpredictable pharmacokinetic and functional properties, a variability that is eliminated by this compound's defined, monodisperse structure . The quantitative evidence below demonstrates that even small changes in PEG spacer length can lead to orders-of-magnitude differences in inhibitory potency in biological assays, underscoring why generic substitution is not a viable procurement strategy for applications demanding reproducible, structure-activity relationship (SAR)-driven outcomes.

Spacer length mismatch
Replacing the discrete heptaoxa spacer with a shorter PEG5 or longer PEG9 unit may shift multivalent binding geometry and reduce reported inhibitory potency; target-specific spacing cannot be assumed interchangeable.
Polydispersity confounds SAR
Polydisperse PEG-NHS reagents introduce chain-length heterogeneity, creating conjugate populations with variable hydrodynamic radii and biological readouts that obscure linker-activity relationships.
Alkyl-chain crosslinkers require co-solvent
Substituting with water-insoluble DSS demands organic co-solvents that may denature aggregation-prone proteins, altering conjugation yield and functional integrity.

Heptaoxa Bis-NHS Ester: Quantitative Differentiation vs. Analogs


Bivalent sLex Selectin Inhibitory Potency

In a seminal study on bivalent sialyl Lewis x (sLex) selectin inhibitors, the homobifunctional crosslinker with a heptaoxa spacer (n=6 ethylene glycol units) was used to generate sLex dimer 33. This dimer exhibited an IC50 of 81 µM against E-selectin, representing a 4.9-fold enhancement in potency compared to the monomeric sLex control (IC50 = 393 µM) [1]. Critically, the dimer constructed with a shorter triethylene glycol spacer (n=3, dimer 27) demonstrated an IC50 of 70 µM (5.6-fold enhancement), while dimers with intermediate spacers (n=4 and n=5, dimers 29 and 31) were only approximately 2-fold more potent than the monomer [1]. These data demonstrate a non-linear relationship between spacer length and inhibitory activity, confirming that the heptaoxa spacer (n=6) achieves a high level of binding enhancement (4.9-fold) comparable to the optimal triethylene glycol spacer, despite the significantly longer and more flexible linker. This validates the use of the heptaoxa spacer for applications where a larger separation distance is required without sacrificing potency.

Bivalent sLex E-selectin potency
Head-to-head
sLex dimer 33 (heptaoxa): IC50 81 µM (4.9× over monomer)
Spacer length supports binding enhancement comparable to highest-performing short spacer in the set; longer separation without penalty.
Competitive ELISA; monomer baseline IC50 393 µM.
Selectin Inhibition Multivalent Ligands Carbohydrate-Protein Interactions

Monodisperse PEG vs. Polydisperse Reagents

Heptaoxatricosanedioic Acid Bis(N-Hydroxysuccinimide) Ester is a monodisperse PEG compound with a precisely defined molecular weight of 592.55 g/mol and the exact molecular formula C24H36N2O15, corresponding to a discrete 7-unit PEG spacer . In contrast, commonly used polydisperse PEG-NHS crosslinkers (e.g., PEG average MW 600, 1000, 2000) consist of a distribution of chain lengths, leading to heterogeneous conjugate populations with variable hydrodynamic radii, solubility, and biological performance [1]. The monodisperse nature of this compound ensures that every conjugation event produces a product with identical spacer length, which is essential for reproducibility in applications such as PROTAC linker optimization, where subtle changes in linker length can dramatically alter ternary complex formation efficiency and target degradation rates . While no single study directly compares this exact compound to a polydisperse analog, the fundamental advantage of monodispersity in SAR studies is well-established across the PEGylation and bioconjugation fields [1].

Monodisperse identity
Class-level
Exact MW 592.55 g/mol, PDI = 1.0
Supports batch-to-batch spacer-length consistency; eliminates polydispersity confounders present in PEG-average-MW reagents.
Confirmed by MS, NMR, HPLC; polydisperse PEG-NHS PDI > 1.05.
Bioconjugation ADC Linkers PROTAC Linkers

Hydrophilicity vs. Alkyl-Chain Crosslinkers

The heptaoxa PEG spacer in this compound confers significantly higher aqueous solubility compared to alkyl-chain homobifunctional NHS esters such as disuccinimidyl suberate (DSS, spacer: 8-carbon alkyl chain) or its sulfonated analog BS3. While DSS is water-insoluble and requires organic co-solvents (e.g., DMSO, DMF) for bioconjugation reactions—which can denature sensitive proteins—the PEG-based heptaoxa crosslinker is freely soluble in aqueous buffers at physiological pH (7.0-9.0) . This is a critical differentiator: the use of organic co-solvents with DSS can lead to protein precipitation, altered reaction kinetics, and reduced yield. The PEG spacer also reduces non-specific hydrophobic interactions that can plague alkyl-chain crosslinkers, leading to cleaner conjugation profiles and reduced protein aggregation . The predicted XLogP3 value of -2.7 for this compound confirms its hydrophilic nature, in stark contrast to the lipophilic character of alkyl-chain crosslinkers.

Aqueous solubility profile
Class-level
Freely soluble in aqueous buffer (pH 7–9); XLogP3 -2.7
Enables co-solvent-free conjugation, reducing protein denaturation risk compared to alkyl-chain crosslinkers.
DSS water-insoluble and requires DMSO/DMF; qualitative hydrophilicity advantage.
Aqueous Bioconjugation Crosslinker Solubility Protein Labeling

PROTAC Ternary Complex Linker Optimization

In the context of PROTAC (PROteolysis TArgeting Chimera) development, linker length and composition are critical determinants of ternary complex formation efficiency and subsequent target degradation. Studies on PEG-based PROTAC linkers have established that optimal linker length is highly target-specific, with suboptimal lengths leading to reduced or abolished degradation . The heptaoxa spacer (7 PEG units) provides a specific, defined distance between the E3 ligase ligand and the target protein ligand. This length falls within the empirically determined optimal range for many PROTAC targets, offering a balance between sufficient reach to accommodate the protein-protein interface and adequate rigidity to promote productive ternary complex geometry . Shorter PEG linkers (e.g., PEG3-PEG5) may restrict the necessary conformational sampling, while excessively long linkers (e.g., PEG21) can lead to entropic penalties and reduced degradation efficiency . The precise length of this compound allows researchers to systematically probe linker SAR without the confounding effects of polydispersity.

PROTAC linker length context
Data to verify
Heptaoxa spacer (PEG7) falls within empirically effective range for many PROTAC targets
Supports systematic ternary-complex SAR without polydispersity; precise length avoids entropic penalty of longer PEG chains.
Class-level inference; target-specific validation required.
PROTAC Linkers Targeted Protein Degradation Ternary Complex Formation

Heptaoxa Bis-NHS Ester: Optimal Application Scenarios


Bivalent Selectin Ligand Synthesis

Based on the direct comparative evidence in Section 3 (Evidence Item 1), this crosslinker is specifically validated for constructing bivalent sLex ligands that achieve a 4.9-fold enhancement in E-selectin inhibitory potency compared to the monomer [1]. Procurement of this exact heptaoxa compound is warranted when the experimental objective is to systematically vary inter-ligand spacing to optimize multivalent binding avidity, particularly when a longer, flexible spacer is required to bridge two binding sites on a cell surface receptor or to conjugate larger protein scaffolds. The defined length ensures that any observed changes in activity can be directly attributed to the spacer, enabling rigorous SAR studies [1].

PROTAC Development with Defined PEG Linker

As discussed in Section 3 (Evidence Item 4), the heptaoxa spacer length is positioned within the optimal range for many PROTAC targets, providing sufficient reach to form productive ternary complexes without the entropic penalty of excessively long linkers . Procurement of this monodisperse compound is critical for PROTAC SAR campaigns where linker length is a key variable. Using a polydisperse PEG alternative would introduce heterogeneity that obscures the relationship between linker length and degradation efficiency. This compound is the appropriate choice for researchers needing a discrete PEG7 linker to connect an E3 ligase ligand (e.g., VHL, CRBN) to a target protein ligand, ensuring batch-to-batch reproducibility in degradation assays .

Co-Solvent-Free Protein Bioconjugation

The hydrophilic PEG spacer of this compound, as detailed in Section 3 (Evidence Item 3), confers high aqueous solubility (XLogP3 = -2.7), enabling conjugation reactions in purely aqueous buffers at physiological pH . This is a decisive procurement factor for laboratories working with aggregation-prone proteins, membrane proteins, or antibodies that are sensitive to organic co-solvents like DMSO or DMF. Substituting a water-insoluble alkyl-chain crosslinker (e.g., DSS) would necessitate the use of denaturing co-solvents, risking loss of protein activity and yield. This compound should be prioritized when the preservation of native protein conformation is paramount .

Homogeneous ADC Construction with Defined Spacer

The monodisperse nature of this crosslinker (Section 3, Evidence Item 2) ensures that every conjugated product possesses an identical PEG7 spacer, a critical attribute for ADCs where linker length and composition influence pharmacokinetics, drug release, and overall homogeneity . Procurement of this compound is essential for developing ADCs with predictable and reproducible properties, as opposed to polydisperse PEG linkers that yield a mixture of species with varying hydrodynamic radii and in vivo behavior. This compound is the correct choice for conjugation workflows demanding analytical and functional consistency [2].

Application
Selection Property
Validation Focus
Bivalent sLex ligand studies
Defined heptaoxa spacer length for multivalent avidity optimization
E-selectin inhibitory potency endpoint context
PROTAC linker SAR campaigns
Monodisperse PEG7 spacer for systematic ternary complex probing
Ternary complex formation and degradation efficiency context
Aqueous bioconjugation of sensitive proteins
High aqueous solubility, supports co-solvent-free reaction conditions
Protein integrity and conjugation yield under native buffer conditions
Homogeneous ADC linker construction
Monodisperse PEG7 spacer ensures conjugate homogeneity
Linker-dependent pharmacokinetics and drug-release reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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